4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide
Description
4-Iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a benzamide derivative featuring a pyridazine core substituted with a methanesulfonyl group at position 4. The compound’s structure includes:
- Benzamide backbone: The iodine substituent at the para position of the benzoyl group contributes to its steric and electronic profile.
- Phenyl linker: Connects the pyridazine moiety to the benzamide, providing structural rigidity.
Properties
IUPAC Name |
4-iodo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMTFCYMJTCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like iodine (I₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs highlight key variations in substituents, heterocycles, and physicochemical properties:
Benzamide Derivatives with Substituent Variations
- 5-Chloro-N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-Methoxybenzamide (): Substituents: Replaces iodine with chlorine and adds a methoxy group at position 2 of the benzamide.
Heterocycle-Modified Analogs
4-Iodo-N-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide ():
- Heterocycle-Containing Tranylcypromine Derivatives (): Examples: Compounds with furan, thiophene, or pyridine substituents (e.g., N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide). Comparison: Thiophene’s sulfur atom enhances lipophilicity, which may improve membrane permeability but reduce solubility.
Sulfonyl/Sulfanyl Group Variations
4-Methyl-N-[2-(6-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide ():
- Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Core Difference: Uses an ethyl ester instead of a benzamide. Effect: Esters are generally more hydrolytically labile than amides, affecting pharmacokinetic stability .
Table 1: Structural and Physicochemical Comparison
Discussion of Research Findings
- Steric Considerations : Iodine’s large atomic radius may hinder interactions in sterically sensitive targets, whereas smaller substituents (e.g., chlorine) could improve fit .
- Heterocycle Influence : Pyridazine’s dual nitrogen atoms offer unique hydrogen-bonding opportunities compared to oxazole or thiophene-based analogs .
Biological Activity
4-iodo-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of S100 proteins, which are implicated in various pathological conditions including cancer and inflammatory disorders. This article collates findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
The compound has the following chemical structure:
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 348.39 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 348.39 g/mol |
| XLogP3-AA | 5.0 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
The primary mechanism of action for this compound involves its role as an S100 protein inhibitor . S100 proteins are a family of calcium-binding proteins that play critical roles in various cellular processes and are known to interact with receptors such as RAGE (Receptor for Advanced Glycation End-products) and TLR4 (Toll-like Receptor 4). The inhibition of these interactions can lead to reduced inflammation and tumor growth, making this compound a candidate for therapeutic applications in cancer and autoimmune diseases .
Case Studies and Research Findings
- Inhibition of Tumor Growth :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
